molecular formula C10H10BrNO3 B1593110 Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate CAS No. 916791-37-2

Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate

Cat. No. B1593110
M. Wt: 272.09 g/mol
InChI Key: NBYNIFKREWJHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate, also known as ethyl 6-bromo-3-pyridylacetoacetate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyridine derivatives and is widely used in organic synthesis and pharmaceutical research.

Scientific Research Applications

Synthesis and Polymer Applications

  • Asymmetric Difunctional Initiators : This compound has been used in the synthesis of novel asymmetric difunctional initiators for atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP). These initiators facilitate the creation of block copolymers with specific structural features, showcasing the compound's utility in advanced polymer synthesis (Tunca et al., 2001).

Medicinal Chemistry and Drug Design

  • Anticancer Agents : Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate derivatives have shown potential in the development of novel anticancer agents. By undergoing specific reactions, these derivatives can inhibit the proliferation of cancer cells and may serve as leads for new therapeutic drugs (Temple et al., 1992).

Catalysis and Organic Synthesis

  • Iminopyridine Ligands : This compound plays a crucial role in the synthesis of sterically demanding iminopyridine ligands. These ligands, in turn, are pivotal in creating complexes for ethylene polymerization/oligomerization, indicating its significance in catalytic processes and material science (Irrgang et al., 2007).

Bioorganic Chemistry

  • Enzyme Inhibition : Derivatives of Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate have been explored for their enzyme inhibition properties, particularly in the context of acetylcholinesterase inhibitors. These findings are vital for the development of treatments for neurodegenerative diseases (Nemani et al., 2018).

Analytical Chemistry

  • Bioanalytical Method Development : A quantitative bioanalytical method has been established for an acetylcholinesterase inhibitor derived from Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate. This method aids in the precise measurement of the molecule, supporting drug development and pharmacokinetic studies (Nemani et al., 2018).

properties

IUPAC Name

ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-2-15-10(14)5-8(13)7-3-4-9(11)12-6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYNIFKREWJHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647091
Record name Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate

CAS RN

916791-37-2
Record name Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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